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Compound of Interest

Compound Name: Ethyl-quinolin-3-ylmethyl-amine

Cat. No.: B8663382 Get Quote

Spectroscopic Profile of Ethyl-quinolin-3-
ylmethyl-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl-
quinolin-3-ylmethyl-amine. As of the latest literature review, specific experimental data for this

compound has not been published. Therefore, this document presents predicted spectroscopic

characteristics based on the analysis of its structural fragments—the quinoline-3-ylmethyl

group and the ethylamino moiety—and by referencing data from closely related compounds.

This guide also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Ethyl-quinolin-3-ylmethyl-amine. These

predictions are derived from established principles of spectroscopy and data reported for

analogous structures.

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~8.90 s 1H H-2 (Quinoline)

Expected to be a

singlet and

downfield due to

the proximity of

the nitrogen

atom.

~8.10 d 1H H-4 (Quinoline)
Doublet,

downfield.

~7.90 d 1H H-8 (Quinoline)

Doublet, part of

the benzo-ring

system.

~7.75 d 1H H-5 (Quinoline)

Doublet, part of

the benzo-ring

system.

~7.60 t 1H H-7 (Quinoline)

Triplet, part of

the benzo-ring

system.

~7.50 t 1H H-6 (Quinoline)

Triplet, part of

the benzo-ring

system.

~3.90 s 2H

-CH₂-

(Methylene

bridge)

Singlet,

connecting the

quinoline ring to

the amine.

~2.70 q 2H
-CH₂- (Ethyl

group)

Quartet, coupled

with the methyl

protons.

~1.80 (broad) s 1H N-H Signal may be

broad and its

position can vary
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with

concentration

and temperature.

~1.15 t 3H
-CH₃ (Ethyl

group)

Triplet, coupled

with the

methylene

protons.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 101 MHz

Chemical Shift (δ) ppm Assignment Notes

~152.0 C-2 (Quinoline)

~148.5 C-8a (Quinoline) Quaternary carbon.

~135.0 C-4 (Quinoline)

~133.0 C-3 (Quinoline)

Quaternary carbon,

attachment point of the

methylamine group.

~129.5 C-4a (Quinoline) Quaternary carbon.

~129.0 C-7 (Quinoline)

~128.0 C-5 (Quinoline)

~127.5 C-6 (Quinoline)

~126.5 C-8 (Quinoline)

~52.0 -CH₂- (Methylene bridge)

~44.0 -CH₂- (Ethyl group)

~15.0 -CH₃ (Ethyl group)
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Note: Chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm. General

chemical shift ranges for quinoline derivatives can be found in various spectroscopic studies[1].

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3310 Weak-Medium
N-H stretch (secondary amine)

[2]

3100 - 3000 Medium C-H stretch (aromatic)

2975 - 2850 Medium C-H stretch (aliphatic)

1600, 1580, 1500 Medium-Strong
C=C and C=N ring stretching

(quinoline)

1590 - 1550 Medium N-H bend (secondary amine)

1335 - 1250 Strong
C-N stretch (aromatic amine

type)[2]

1250 - 1020 Medium
C-N stretch (aliphatic amine

type)[2]

900 - 675 Strong
C-H out-of-plane bending

(aromatic)

Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI) Molecular Formula: C₁₂H₁₄N₂ Molecular Weight:

186.25 g/mol
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m/z Relative Intensity Assignment

186 Moderate [M]⁺ (Molecular ion)

171 High
[M - CH₃]⁺ (Loss of a methyl

radical from the ethyl group)

157 High
[M - C₂H₅]⁺ (Loss of an ethyl

radical)

130 Very High (Base Peak)
[C₉H₈N]⁺ (Quinolin-3-ylmethyl

cation)

129 High
[C₉H₇N]⁺ (Quinoline radical

cation)

102 Moderate
Fragmentation of the quinoline

ring

77 Moderate Phenyl fragment

Experimental Protocols
The following are general protocols for the spectroscopic analysis of a compound such as

Ethyl-quinolin-3-ylmethyl-amine, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2

seconds, and 16-64 scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the

lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans

(e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is

typically used to simplify the spectrum.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline corrections should be performed. The chemical shifts are

referenced to the residual solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount

of the solid or liquid sample directly onto the ATR crystal.

Sample Preparation (KBr Pellet - for solids): Mix a small amount of the solid sample (1-2 mg)

with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press.

Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background

spectrum of the empty accessory (for ATR) or a pure KBr pellet should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol, acetonitrile) into the mass spectrometer via direct infusion or through a

chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: For a relatively volatile and thermally stable compound like this, Electron

Ionization (EI) is a common technique. For less stable compounds, a softer ionization

technique like Electrospray Ionization (ESI) may be used.

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The resulting mass spectrum shows the molecular ion peak (if stable

enough to be observed) and various fragment ions, which can be used to deduce the

structure of the molecule.

Visualizations
The following diagrams illustrate a general workflow for the synthesis and characterization of a

novel compound and the logical flow of spectroscopic data interpretation.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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